molecular formula C9H9F4NO B10909131 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline

Cat. No.: B10909131
M. Wt: 223.17 g/mol
InChI Key: NMICREOKDVLOKO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is a fluorinated aromatic amine with the molecular formula C9H10ClF4NO. It is used as a building block in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 3,3,3-trifluoropropanol under specific conditions. The nitro group is reduced to an amine, and the trifluoropropoxy group is introduced via nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of trifluoropropoxy.

    4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline: Positional isomer with the fluorine atom at a different position.

Uniqueness

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoropropoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

5-fluoro-2-(3,3,3-trifluoropropoxy)aniline

InChI

InChI=1S/C9H9F4NO/c10-6-1-2-8(7(14)5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2

InChI Key

NMICREOKDVLOKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)OCCC(F)(F)F

Origin of Product

United States

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